4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine
Overview
Description
4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C10H11ClN2O . It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for this compound is not available in the retrieved documents.Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This code provides a unique representation of the molecule’s structure. The molecule has a molecular weight of 210.66 .Scientific Research Applications
Synthesis and Medicinal Applications
Antimicrobial Activity : Derivatives of pyrrolidinyl pyridine, similar in structure to 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine, have been synthesized and screened for antimicrobial activity, showing significant bacteriostatic and antituberculosis effects (Miszke et al., 2008).
Catalytic Applications : Compounds with pyrrolidine moieties have been used in catalytic processes to facilitate organic reactions, highlighting their potential in synthetic chemistry applications (Singh et al., 2009).
Novel Compounds Synthesis : Pyrrolidinyl pyridines have been involved in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals (Ghelfi et al., 2003).
Material Science and Polymer Research
- Polyimides : Novel polyimides derived from diamine monomers containing pyrrolidine groups have been synthesized, showcasing good solubility, thermal stability, and hydrophobicity, making them suitable for advanced material applications (Huang et al., 2017).
Molecular Structure and Electronic Properties
- Charge Density Analysis : High-resolution X-ray diffraction studies have been conducted on pyrrolopyridine compounds to understand their charge density distribution, bonding scheme, and intermolecular interactions, providing insights into their electronic structure (Hazra et al., 2012).
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biological pathways .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQAEXHBHMLOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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